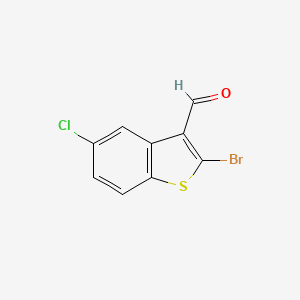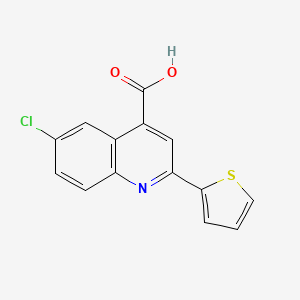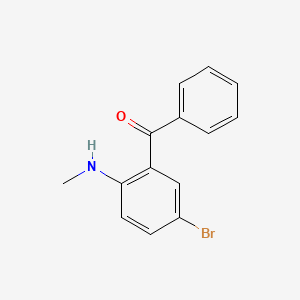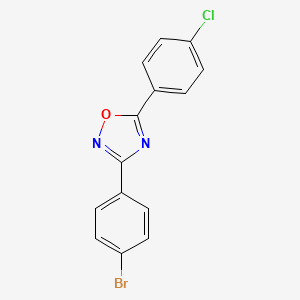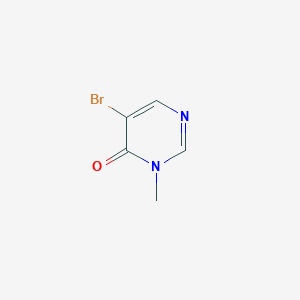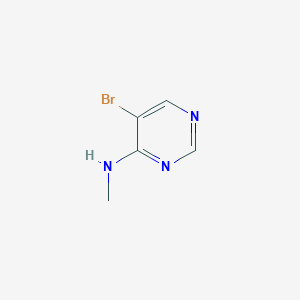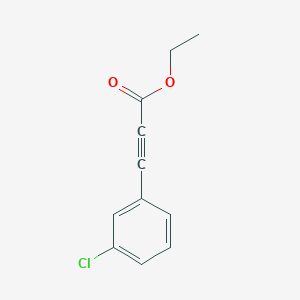
Ethyl 3-(3-chlorophenyl)prop-2-ynoate
Übersicht
Beschreibung
"Ethyl 3-(3-chlorophenyl)prop-2-ynoate" is a compound that likely participates in organic synthesis and material science research. It's part of a broader class of organic compounds known for their utility in creating polymers, pharmaceuticals, and advanced materials.
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves condensation reactions, halogenation, and the use of catalysts for specificity and yield improvement. For example, ethyl esters and pyrazole derivatives are synthesized via Knoevenagel condensation, showcasing the importance of catalytic conditions and reaction optimization in the synthesis of complex organic molecules (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often characterized using X-ray crystallography, providing detailed insights into their crystalline forms and molecular geometry. Single-crystal X-ray diffraction techniques reveal the precise arrangement of atoms within the molecule, crucial for understanding its reactivity and properties (Hu et al., 2009).
Chemical Reactions and Properties
Chlorophenyl compounds participate in a variety of chemical reactions, including cycloaddition, halogenation, and nucleophilic substitution, which are pivotal in modifying their chemical structure for specific applications. Their reactivity is influenced by the chlorophenyl group, which can act as an electron-withdrawing group, affecting the compound's overall reactivity (Wang et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. For example, polymorphism in chlorophenyl compounds can significantly affect their physical characteristics, like solubility and stability, which are critical for pharmaceutical applications (Vogt et al., 2013).
Chemical Properties Analysis
Chlorophenyl compounds' chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to their applications in synthesis and material science. These properties are often studied using spectroscopic methods like NMR and IR spectroscopy, providing insights into the electronic structure and chemical behavior of these molecules (Johnson et al., 2006).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Pharmaceutical Research
-
Biological Activities
-
Heterocyclic Chemistry
- Reactions of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophilic agents (hydrazine, phenylhydrazine, hydroxylamine) leads to the formation of some new pyrazole and isoxazole derivatives .
- The reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields (71–99%) .
-
Material Science
- Ethyl 3-(3-chlorophenyl)prop-2-ynoate could potentially be used in the field of material science . The specific applications would depend on the properties of the compound, such as its reactivity, stability, and physical characteristics .
- The methods of application or experimental procedures in material science often involve the synthesis and characterization of the compound, followed by testing under various conditions to determine its properties .
- The results or outcomes obtained in material science research can vary widely, but often include data on the physical and chemical properties of the compound, as well as its performance under various conditions .
-
Antiviral Activity
- Indole derivatives, which could potentially include Ethyl 3-(3-chlorophenyl)prop-2-ynoate, have been found to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A .
- The methods of application or experimental procedures in antiviral research often involve in vitro and in vivo testing, as well as clinical trials .
- The results or outcomes obtained in antiviral research can vary widely, but often include data on the efficacy of the compound against various viruses .
Safety And Hazards
The safety information available indicates that Ethyl 3-(3-chlorophenyl)prop-2-ynoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZPRMCXGEXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348884 | |
| Record name | ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
CAS RN |
58686-68-3 | |
| Record name | ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
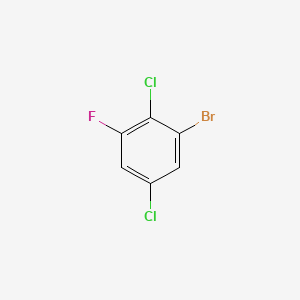
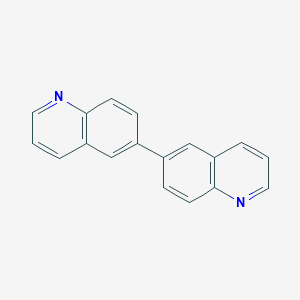
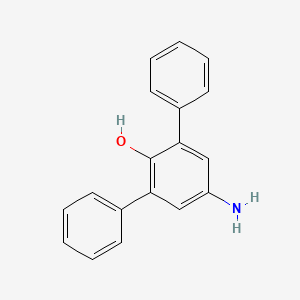
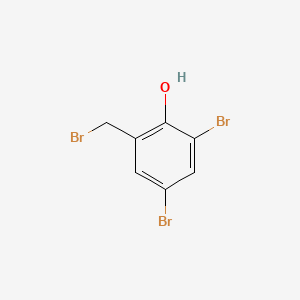
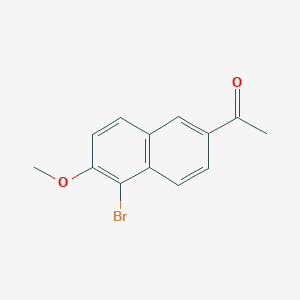
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
